2-Ethyl-4,5-dimethoxybenzoic acid
Description
Contextualization of Substituted Benzoic Acid Derivatives in Organic Synthesis
Substituted benzoic acids are a fundamental class of compounds in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The reactivity of the aromatic ring and the carboxylic acid group can be finely tuned by the nature and position of the substituents. These substituents exert electronic and steric effects that influence the acidity of the carboxylic acid and the susceptibility of the benzene (B151609) ring to electrophilic or nucleophilic attack. libretexts.orglibretexts.org
Electron-donating groups, such as alkyl or methoxy (B1213986) groups, increase the electron density of the aromatic ring, activating it towards electrophilic substitution. openstax.org Conversely, they tend to decrease the acidity of the benzoic acid by destabilizing the resulting carboxylate anion. libretexts.orgopenstax.org On the other hand, electron-withdrawing groups, like nitro or halogen groups, deactivate the ring towards electrophilic attack while increasing the acidity of the carboxylic acid by stabilizing the carboxylate anion. libretexts.orgopenstax.org This interplay of substituent effects allows chemists to strategically design and synthesize a vast range of functionalized aromatic compounds. youtube.com
The synthetic utility of substituted benzoic acids is extensive. They can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and nitriles, providing access to a broad spectrum of chemical entities. youtube.commdpi.com Furthermore, the carboxyl group can direct ortho-lithiation, enabling the introduction of substituents at specific positions on the aromatic ring. These derivatives are not only crucial intermediates in academic research but also find widespread application in the pharmaceutical, agrochemical, and materials science industries. nih.gov For instance, para-substituted benzoic acid derivatives have been identified as potent inhibitors of certain enzymes, highlighting their potential in drug discovery. nih.gov
Significance of Methoxy-substituted Aromatic Carboxylic Acids in Contemporary Chemical Sciences
Among the various substituted benzoic acids, those bearing methoxy groups hold particular importance in modern chemical sciences. The methoxy group, a potent electron-donating group, significantly influences the electronic properties of the aromatic ring, often directing further functionalization through electrophilic aromatic substitution. nih.gov This feature makes methoxy-substituted aromatic carboxylic acids valuable precursors for the synthesis of complex natural products and biologically active molecules. nih.gov
The presence of methoxy groups is a common motif in numerous pharmaceuticals and natural products. nih.gov These groups can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. Moreover, the methoxy groups can be demethylated to reveal phenol (B47542) functionalities, which are also prevalent in many bioactive compounds and can serve as handles for further chemical modification. nih.gov
The development of efficient methods for the synthesis of methoxy-substituted aromatic carboxylic acids and their subsequent transformations is an active area of research. nih.gov For example, the direct C-H methoxylation of aryl halides provides a streamlined approach to these valuable compounds. nih.gov The versatility of methoxy-substituted aromatic carboxylic acids is further demonstrated by their use in the synthesis of various heterocyclic compounds and as key components in the development of novel materials with specific electronic and optical properties.
Overview of Research Trajectories for 2-Ethyl-4,5-dimethoxybenzoic Acid in Synthetic Chemistry
2-Ethyl-4,5-dimethoxybenzoic acid is a specific substituted benzoic acid derivative that has garnered attention in synthetic chemistry. Its structure, featuring an ethyl group and two methoxy groups on the benzene ring, presents a unique combination of steric and electronic properties that can be exploited in various synthetic strategies.
Research involving this compound often focuses on its use as a precursor for the synthesis of more complex molecules. For instance, the carboxylic acid moiety can be transformed into other functional groups, while the substituted benzene ring can undergo further reactions. The synthesis of 2-halo-4,5-dimethoxybenzoic acids from related dimethoxybenzene derivatives highlights the efforts to create versatile intermediates for further chemical transformations. google.com
While specific, large-scale research trajectories for 2-Ethyl-4,5-dimethoxybenzoic acid are not extensively documented in the provided search results, its structural similarity to other dimethoxybenzoic acid derivatives suggests its potential application in areas where these related compounds are utilized. For example, 2-amino-4,5-dimethoxybenzoic acid is a known intermediate in the synthesis of pharmaceuticals and other organic compounds. chemicalbook.comguidechem.combiosynth.comchemicalbook.com The ethyl group in 2-Ethyl-4,5-dimethoxybenzoic acid could offer a unique steric or electronic contribution in the final target molecules, potentially influencing their biological activity or material properties. Further research is needed to fully explore the synthetic potential of this particular compound.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-4-7-5-9(14-2)10(15-3)6-8(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
RWRWIQIUEBLPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C(=O)O)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 4,5 Dimethoxybenzoic Acid and Analogues
Direct Synthetic Routes to 2-Ethyl-4,5-dimethoxybenzoic Acid
The direct synthesis of 2-Ethyl-4,5-dimethoxybenzoic acid presents a significant challenge due to the need for precise control over regioselectivity. The introduction of an ethyl group at the C-2 position of the 4,5-dimethoxybenzoic acid framework requires carefully designed strategies to overcome the directing effects of the existing substituents.
Regioselective Functionalization of Aromatic Precursors
The regioselective functionalization of aromatic precursors is a cornerstone of modern organic synthesis. In the context of 2-Ethyl-4,5-dimethoxybenzoic acid, achieving substitution at the desired position is complicated by the electronic properties of the methoxy (B1213986) and carboxylic acid groups. The two methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This creates a complex reactivity landscape where multiple isomers can be formed.
A plausible strategy involves the use of a starting material where the desired substitution pattern is pre-established or can be achieved through a directed functionalization. For instance, starting with 1,2-dimethoxybenzene, a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could introduce a propionyl group. Subsequent reduction of the ketone would yield 4-ethyl-1,2-dimethoxybenzene. wikipedia.org However, achieving selective acylation at the desired position can be challenging and may lead to a mixture of isomers. The Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes, is another potential method for introducing a functional group that can then be elaborated to the ethyl group. organic-chemistry.orgwikipedia.org
Targeted Carboxylic Acid Formation via Oxidation Reactions
Once a suitable 2-ethyl-4,5-dimethoxy-substituted aromatic precursor is obtained, the final step is the formation of the carboxylic acid group. A common and effective method for this transformation is the oxidation of a corresponding benzyl (B1604629) chloride or toluene (B28343) derivative. For example, if 2-ethyl-4,5-dimethoxytoluene were available, it could be oxidized to 2-Ethyl-4,5-dimethoxybenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are often employed for this purpose. The reaction typically proceeds by heating the alkylbenzene with an aqueous solution of KMnO₄. The initial oxidation product is the potassium salt of the benzoic acid, which is then acidified to yield the free carboxylic acid.
Similarly, a 2-ethyl-4,5-dimethoxybenzyl chloride could be oxidized to the corresponding benzoic acid. The oxidation of benzyl halides can be achieved using various oxidizing agents. This two-step approach, involving the introduction of a chloromethyl group followed by oxidation, offers another potential pathway.
Alkylation Strategies for Introduction of the Ethyl Moiety
The direct introduction of an ethyl group onto the 4,5-dimethoxybenzoic acid scaffold is a challenging endeavor. Friedel-Crafts alkylation is a well-known method for introducing alkyl groups to aromatic rings. wikipedia.org However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkylating agent. Furthermore, the directing effects of the substituents on the benzoic acid ring would likely lead to a mixture of products, with substitution at the 6-position being a significant possibility.
A more controlled approach would involve the alkylation of a precursor molecule where the desired regioselectivity can be more easily achieved. For example, starting with a protected form of 4,5-dihydroxybenzoic acid, selective alkylation could be attempted. However, achieving selective ethylation at the 2-position would still require a sophisticated synthetic strategy, possibly involving directing groups.
Precursor-Based Synthetic Approaches to Dimethoxybenzoic Acid Scaffolds
Given the challenges associated with the direct synthesis of 2-Ethyl-4,5-dimethoxybenzoic acid, precursor-based approaches that build upon readily available dimethoxybenzoic acid scaffolds are often more practical. These methods involve the synthesis and subsequent derivatization of closely related molecules.
Derivatization from 2-Amino-4,5-dimethoxybenzoic Acid
2-Amino-4,5-dimethoxybenzoic acid is a valuable precursor for the synthesis of a variety of heterocyclic compounds and other derivatives. researchgate.netsigmaaldrich.comchemicalbook.combiosynth.com Its synthesis is well-established, often starting from 4,5-dimethoxy-2-nitrobenzoic acid, which can be prepared by the nitration of 3,4-dimethoxybenzoic acid. google.comchemicalbook.com The nitro group is then reduced to an amine, typically through catalytic hydrogenation. chemicalbook.com
This amino-substituted benzoic acid can be used to synthesize a range of important chemical entities:
Quinazolinone Derivatives: Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized from 2-amino-4,5-dimethoxybenzoic acid by reaction with various reagents. For example, condensation with an appropriate acyl chloride followed by cyclization can yield 2-alkyl-substituted quinazolinones. nih.gov Another approach involves the reaction with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst to form the quinazolinone ring system. nih.gov
| Starting Material | Reagent | Product Type | Reference |
| 2-Amino-4,5-dimethoxybenzoic acid | Aliphatic Acyl Halides | 2-Alkyl-quinazolinones | nih.gov |
| 2-Amino-4,5-dimethoxybenzoic acid | Triethyl Orthoformate | Quinazolinones | nih.gov |
Azo Dyes: Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). 2-Amino-4,5-dimethoxybenzoic acid can be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide array of azo dyes with different colors and properties. researchgate.netnih.govresearchgate.netijisrt.com The specific coupling partner determines the final structure and color of the dye.
| Diazo Component | Coupling Component | Product Type | Reference |
| Diazotized 2-Amino-4,5-dimethoxybenzoic acid | Phenols/Anilines | Azo Dyes | researchgate.netnih.govresearchgate.netijisrt.com |
| Diazotized 2-Amino-4,5-dimethoxybenzoic acid | 8-Hydroxyquinoline | Azo Dye | researchgate.net |
Schiff Bases: Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. 2-Amino-4,5-dimethoxybenzoic acid can react with various aldehydes, including ethyl-containing aldehydes like propanal, to form the corresponding Schiff bases. nih.gov These compounds, containing an imine or azomethine group (-C=N-), are versatile intermediates in organic synthesis and can also exhibit interesting biological activities.
| Amine | Aldehyde/Ketone | Product Type | Reference |
| 2-Amino-4,5-dimethoxybenzoic acid | Propanal | Schiff Base | nih.gov |
| 4-Aminoantipyrine | Substituted Benzaldehydes | Schiff Bases | nih.gov |
Strategies for Synthesis of Functionalized Dimethoxybenzoic Acids (e.g., halo-substituted variants)
The introduction of halogen substituents onto the dimethoxybenzoic acid scaffold is a key strategy for creating functionalized analogues for further chemical modification. Research has demonstrated that the formation of these halo-substituted variants can be controlled and optimized.
For instance, during the synthesis of 3,4-dimethoxybenzoic acid via a haloform reaction of 3,4-dimethoxyacetophenone, a chlorinated side product, 2-chloro-4,5-dimethoxybenzoic acid, is formed. acs.org Through multivariate modeling and optimization of process variables, the reaction conditions can be specifically tuned to favor the formation of this chloro-substituted analogue. acs.org One study demonstrated that the yield of 2-chloro-4,5-dimethoxybenzoic acid could be increased to over 20%, showcasing a viable synthetic route to this functionalized variant. acs.org This approach allows for the selective production of a halogenated dimethoxybenzoic acid, which can serve as a versatile intermediate in organic synthesis.
Other general methods for creating halogenated heterocyclic compounds, which could be conceptually applied, include the aza-Prins cyclization of homoallylic benzenesulfonamides with aldehydes. nih.gov This reaction can be highly regioselective, yielding 4-halo-1,2,3,6-tetrahydropyridines, demonstrating a controlled method of halogen introduction. nih.gov Similarly, haloazodienes, generated in-situ, can undergo inverse electron demand Diels-Alder reactions with electron-rich olefins to produce halo-substituted tetrahydropyridazines with a high degree of regio- and stereochemical control. nih.gov
Principles of Green Chemistry in the Synthesis of Dimethoxybenzoic Acids
Green chemistry is a philosophical approach to chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. primescholars.comjocpr.com This framework is increasingly important in the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact and enhance safety and efficiency. primescholars.commdpi.com Key principles include maximizing atom economy, utilizing catalytic reactions, and employing environmentally benign solvents.
Catalytic and Atom-Economical Processes
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org A reaction with high atom economy minimizes the generation of waste byproducts, which is both environmentally and economically advantageous. wikipedia.org
Catalytic processes are fundamental to achieving high atom economy. nih.gov Catalysts facilitate reactions using only a small (sub-stoichiometric) amount of a substance that is regenerated, thereby reducing waste. Catalytic hydrogenation, for example, is considered a nearly ideal reaction in terms of atom economy, as it involves the addition of hydrogen atoms with often 100% incorporation into the product. jocpr.com
In the context of dimethoxybenzoic acids and their precursors, several catalytic methods have been developed:
Catalytic Esterification: The esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol (B129727) can be performed using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst. google.com This method presents a greener alternative to traditional catalysis with concentrated sulfuric acid, as it proceeds under milder conditions (below 45 °C) and allows for the recycling of the catalyst and solvent. google.com
Catalytic Oxidation: Green synthesis of precursors like 2,5-dimethoxybenzaldehyde (B135726) has been achieved using a cobalt catalyst with oxygen or air as the oxidant. patsnap.com This approach avoids the use of unstable and hazardous reagents like titanium tetrachloride or phosphorus oxychloride, which release hydrochloric acid gas. patsnap.com Using an inexpensive metal catalyst and air as the oxidant is an environmentally friendly strategy. patsnap.com
The table below summarizes examples of catalytic reactions in the synthesis of dimethoxybenzoic acid derivatives.
| Reaction | Catalyst | Reactants | Product | Green Advantage |
| Esterification google.com | Dicyclohexylcarbodiimide (DCC) | Veratric acid, Methanol | 3,4-Dimethoxybenzoic acid methyl ester | Mild conditions, catalyst and solvent recycling. |
| Oxidation patsnap.com | Cobalt salt/ligand complex | 1,4-Dimethoxybenzene, Formaldehyde | 2,5-Dimethoxybenzaldehyde | Uses air as oxidant, avoids hazardous reagents. |
| Hydrogenation chemicalbook.com | Palladium on Carbon (Pd/C) | 4,5-Dimethoxy-2-nitro-benzoic acid, Hydrogen | 2-Amino-4,5-dimethoxybenzoic acid | High atom economy, clean conversion. |
Development of Environmentally Benign Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents can account for over 80% of the organic waste generated in pharmaceutical manufacturing. mdpi.com Green chemistry promotes the replacement of volatile, toxic, and hazardous organic solvents like dichloromethane (B109758) (DCM) and toluene with safer, more environmentally benign alternatives. mdpi.com
The development of sustainable reaction media focuses on solvents with lower toxicity, biodegradability, and reduced volatility. thecalculatedchemist.comresearchgate.net The use of such solvents can significantly decrease the environmental footprint of a synthesis, simplify operations, and sometimes even improve reaction yields. nih.gov
Several classes of green solvents are being explored and implemented:
Alcohols and Esters: Simple alcohols like ethanol (B145695) and isopropanol (B130326) are biodegradable, have low toxicity, and are versatile solvents for various reactions. thecalculatedchemist.com Ethyl acetate (B1210297) is another preferred solvent due to its lower toxicity and is often used as a substitute for more hazardous chlorinated solvents. thecalculatedchemist.com
Water: When chemically appropriate, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net
The table below lists some environmentally benign solvents and their key properties.
| Solvent | Class | Properties |
| 2-Methyltetrahydrofuran (2-MeTHF) nih.gov | Ether | Bio-derived, high boiling point, stable. |
| Cyclopentyl methyl ether (CPME) nih.gov | Ether | High boiling point, low peroxide formation. |
| Ethanol thecalculatedchemist.com | Alcohol | Biodegradable, low toxicity, versatile. |
| Isopropanol thecalculatedchemist.com | Alcohol | Low toxicity, evaporates quickly. |
| Ethyl Acetate thecalculatedchemist.com | Ester | Moderate polarity, lower toxicity than many solvents. |
Chemical Reactivity and Advanced Transformation Pathways of 2 Ethyl 4,5 Dimethoxybenzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site of reactivity in 2-Ethyl-4,5-dimethoxybenzoic acid, enabling a variety of transformations.
Esterification Reactions to Form 2-Ethyl-4,5-dimethoxybenzoate Esters
The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.com In the case of 2-Ethyl-4,5-dimethoxybenzoic acid, this transformation can be achieved through various methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions. researchgate.net For substituted benzoic acids, microwave irradiation in a sealed vessel can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. researchgate.net However, for equilibrium-driven processes like esterification, the buildup of water can limit the reaction's completion in a closed system. researchgate.net Strategies to overcome this include the periodic addition of the acid catalyst. researchgate.net
Alternative green and efficient esterification methods have also been developed. One such approach utilizes a dried cation-exchange resin, like Dowex H+, in conjunction with sodium iodide (NaI). nih.gov This system has proven effective for a range of carboxylic acids, including benzoic acid derivatives, offering high yields and simple product isolation. nih.gov
The reactivity in esterification can be influenced by the steric hindrance around the carboxylic acid group and the electronic nature of the substituents on the aromatic ring. While the ethyl and dimethoxy groups in 2-Ethyl-4,5-dimethoxybenzoic acid may exert some electronic and steric effects, esterification is generally a feasible and widely applicable reaction for this compound.
Amidation and Peptide Coupling Analogues
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules. researchgate.net The direct reaction between a carboxylic acid and an amine is typically slow and requires activation of the carboxylic acid. researchgate.net
A variety of coupling reagents have been developed to facilitate this transformation. uni-kiel.debachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (like EDC-HCl), onium salts (such as HBTU and HATU), and phosphonium (B103445) reagents (like PyBOP). bachem.comorgsyn.org The choice of coupling reagent and the addition of additives can be crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral amino acids. uni-kiel.deorgsyn.org
For 2-Ethyl-4,5-dimethoxybenzoic acid, amidation would proceed by first activating the carboxylic acid with a suitable coupling reagent, followed by the addition of the desired amine. The reaction conditions, including the choice of solvent and base, would be optimized to ensure efficient amide bond formation. The electronic properties of the substituted benzene (B151609) ring can influence the reactivity of the carboxylic acid group during the activation step.
Aromatic Ring Reactivity and Electronic Effects of Substituents
The reactivity of the aromatic ring in 2-Ethyl-4,5-dimethoxybenzoic acid is governed by the electronic effects of its three substituents: an ethyl group, and two methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.orgmsu.edu The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. msu.edu
In 2-Ethyl-4,5-dimethoxybenzoic acid, both the ethyl group and the methoxy groups are activating, electron-donating groups. masterorganicchemistry.com Methoxy groups are strongly activating ortho-, para-directors due to the resonance effect of the oxygen lone pairs. youtube.com The ethyl group is a weakly activating ortho-, para-director through an inductive effect. youtube.com The carboxylic acid group, however, is a deactivating, meta-directing group. msu.edu
When multiple substituents are present, the most strongly activating group generally dictates the position of further substitution. masterorganicchemistry.com In this case, the two methoxy groups are the most powerful activating groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to them. Considering the existing substitution pattern, the most probable sites for electrophilic attack are the positions ortho to the methoxy groups. Steric hindrance from the adjacent ethyl and carboxylic acid groups will also play a role in determining the final product distribution. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions on 2-Ethyl-4,5-dimethoxybenzoic acid would need to be carefully chosen to control the regioselectivity and avoid unwanted side reactions.
Nucleophilic Aromatic Substitution in Halogenated 4,5-Dimethoxybenzoic Acid Systems
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.com
For a halogenated derivative of 4,5-dimethoxybenzoic acid, the feasibility of SNAr would depend on the position of the halogen and the presence of additional activating groups. While the dimethoxy groups are electron-donating, if a strong electron-withdrawing group, such as a nitro group, were also present on the ring, it could activate a suitably positioned halogen for nucleophilic attack. nih.gov For example, in compounds like 4,5-difluoro-1,2-dinitrobenzene, the two nitro groups strongly activate the fluorine atoms for sequential nucleophilic displacement. nih.gov
In the absence of strong electron-withdrawing groups, nucleophilic aromatic substitution on a halogenated 4,5-dimethoxybenzoic acid derivative would be challenging under standard SNAr conditions.
Oxidative Demethylation Mechanisms and Enzymatic Transformations (e.g., cytochrome P450 systems)
The methoxy groups on the aromatic ring of 2-Ethyl-4,5-dimethoxybenzoic acid are potential sites for oxidative demethylation, a reaction that can be catalyzed by certain enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov
Cytochrome P450 enzymes are monooxygenases that can catalyze the oxidation of a wide variety of substrates. nih.gov The general mechanism for O-demethylation by CYPs involves the insertion of an oxygen atom into the C-H bond of the methyl group, forming an unstable hemiacetal intermediate. rsc.org This intermediate then spontaneously decomposes to yield a hydroxyl group (phenol) and formaldehyde. nih.govrsc.org
The metabolism of compounds containing dimethoxy moieties by human cytochrome P450 enzymes, such as the fungicide dimethomorph, has been shown to proceed through a two-step oxidation process. nih.gov This highlights the potential for sequential demethylation of the two methoxy groups in 2-Ethyl-4,5-dimethoxybenzoic acid by specific CYP isozymes. The exact metabolites formed would depend on the specific CYP enzymes involved and their regioselective preferences.
Mechanistic Studies of Intramolecular and Intermolecular Reactions
The transformation of 2-Ethyl-4,5-dimethoxybenzoic acid can proceed through various reaction pathways, including decarboxylation, which is a key intramolecular reaction for many substituted benzoic acids. Intermolecular reactions, such as esterification or amide formation, are also characteristic of the carboxyl functional group.
The decarboxylation of benzoic acid derivatives is a reaction of significant interest, and its mechanism is highly dependent on the nature and position of the substituents on the aromatic ring. For dimethoxybenzoic acids, the electron-donating nature of the methoxy groups plays a crucial role.
In a related compound, 2,4-dimethoxybenzoic acid, acid-catalyzed decarboxylation has been shown to proceed through a mechanism that avoids the formation of a high-energy protonated CO₂ species. quora.comnih.gov The reaction is accelerated in acidic solutions and involves the formation of a ring-protonated tautomer, which facilitates the cleavage of the C-C bond, leading to the formation of 1,3-dimethoxybenzene (B93181) and CO₂. quora.comnih.gov
For 2-Ethyl-4,5-dimethoxybenzoic acid, a similar acid-catalyzed decarboxylation pathway can be postulated. The presence of two electron-donating methoxy groups at the C4 and C5 positions would increase the electron density of the aromatic ring, thereby stabilizing the intermediate carbocation formed during the reaction. However, the ethyl group at the C2 position introduces both electronic and steric factors that would influence the reaction rate.
Expected Factors Influencing the Decarboxylation of 2-Ethyl-4,5-dimethoxybenzoic Acid:
| Factor | Influence on Decarboxylation | Rationale |
| Electronic Effect of Methoxy Groups | Rate-enhancing | The +M (mesomeric) effect of the methoxy groups increases the electron density on the aromatic ring, stabilizing the arenium ion intermediate formed upon protonation. |
| Electronic Effect of Ethyl Group | Rate-enhancing (minor) | The +I (inductive) effect of the ethyl group is weakly electron-donating, which can offer slight stabilization to the intermediate. |
| Steric Effect of Ortho-Ethyl Group | Rate-enhancing | The "ortho-effect" is a known phenomenon in substituted benzoic acids where ortho-substituents, regardless of their electronic nature, often increase the rate of reactions like decarboxylation. libretexts.orgkhanacademy.orgquora.com This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the ground state and thus lowering the activation energy for its removal. khanacademy.orgquora.com |
Based on these factors, the decarboxylation of 2-Ethyl-4,5-dimethoxybenzoic acid is expected to be a feasible reaction, likely proceeding at a rate influenced by the synergistic effects of its substituents.
The substituents on the benzene ring of 2-Ethyl-4,5-dimethoxybenzoic acid significantly direct its reactivity in various chemical transformations. The ethyl group is at the ortho position relative to the carboxyl group, while the methoxy groups are at the meta and para positions relative to the carboxyl group, and ortho and meta to the ethyl group.
Ortho-Effect of the Ethyl Group:
The ethyl group at the C2 position exerts a significant ortho-effect. As mentioned, this steric hindrance can facilitate reactions involving the carboxyl group by disrupting its coplanarity with the aromatic ring. libretexts.orgkhanacademy.orgquora.com In electrophilic aromatic substitution reactions, the ethyl group is a weak activating group and an ortho, para-director. However, the positions ortho and para to the ethyl group are already substituted in this molecule.
Meta- and Para-Effects of the Methoxy Groups:
The two methoxy groups at the C4 and C5 positions are strong activating groups due to their ability to donate electron density to the ring via the +M effect. quora.com This makes the aromatic ring more nucleophilic and thus more susceptible to electrophilic attack.
The C4-methoxy group is meta to the carboxyl group and para to the ethyl group.
The C5-methoxy group is para to the carboxyl group and meta to the ethyl group.
The combined electronic influence of these methoxy groups strongly activates the aromatic ring. The directing influence in electrophilic substitution reactions would be a complex interplay of the directing effects of all three substituents. However, given the strong activating nature of the methoxy groups, any further substitution would likely be directed to the remaining unsubstituted positions on the ring, with the precise location determined by the specific reaction conditions and the nature of the electrophile.
Summary of Substituent Effects on Aromatic Reactivity:
| Substituent | Position Relative to -COOH | Electronic Effect | Directing Influence (for Electrophilic Substitution) |
| Ethyl (-CH₂CH₃) | Ortho | +I (weakly activating) | Ortho, Para |
| Methoxy (-OCH₃) | Meta (C4) | +M (strongly activating), -I | Ortho, Para |
| Methoxy (-OCH₃) | Para (C5) | +M (strongly activating), -I | Ortho, Para |
Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 4,5 Dimethoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-Ethyl-4,5-dimethoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra of 2-Ethyl-4,5-dimethoxybenzoic acid are defined by the electronic environment of each nucleus, which is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would feature two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The two methoxy groups are predicted to appear as sharp singlets, while the acidic proton of the carboxyl group would typically be a broad singlet, its chemical shift being highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the substitution pattern, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield. docbrown.info The six aromatic carbons will have chemical shifts influenced by their substituents. The ethyl group carbons and the methoxy group carbons will appear in the upfield aliphatic region of the spectrum. docbrown.inforsc.org
Predicted ¹H NMR Spectral Data for 2-Ethyl-4,5-dimethoxybenzoic Acid Data is predicted based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~12.0-13.0 | Broad Singlet | N/A |
| Ar-H (C3-H or C6-H) | ~7.0-7.5 | Singlet | N/A |
| Ar-H (C6-H or C3-H) | ~6.8-7.2 | Singlet | N/A |
| -OCH₃ (C4 or C5) | ~3.9 | Singlet | N/A |
| -OCH₃ (C5 or C4) | ~3.8 | Singlet | N/A |
| -CH₂CH₃ | ~2.7 | Quartet | ~7.5 |
| -CH₂CH₃ | ~1.2 | Triplet | ~7.5 |
Predicted ¹³C NMR Spectral Data for 2-Ethyl-4,5-dimethoxybenzoic Acid Data is predicted based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~170-173 |
| Ar-C (C4/C5) | ~150-155 |
| Ar-C (C5/C4) | ~147-152 |
| Ar-C (C2) | ~135-140 |
| Ar-C (C1) | ~122-126 |
| Ar-C (C6) | ~115-120 |
| Ar-C (C3) | ~112-117 |
| -OCH₃ | ~56 |
| -CH₂CH₃ | ~22-26 |
| -CH₂CH₃ | ~14-16 |
To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Ethyl-4,5-dimethoxybenzoic acid, a cross-peak between the methylene quartet and the methyl triplet would definitively confirm the presence of the ethyl group. The absence of other correlations in the aromatic region would support the assignment of the aromatic protons as singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the aromatic proton at ~7.0-7.5 ppm can be assigned to its corresponding aromatic carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular framework by identifying longer-range couplings (typically 2-3 bonds, ²J and ³J). Key correlations would include:
The methylene protons of the ethyl group showing a correlation to the aromatic carbon at C-2, confirming its position.
Protons of the methoxy groups showing correlations to the C-4 and C-5 carbons, respectively.
The aromatic proton at C-3 showing correlations to C-1, C-2, C-4, and C-5.
The aromatic proton at C-6 showing correlations to C-1, C-2, C-4, and C-5.
These combined techniques provide irrefutable evidence for the 2-ethyl-4,5-dimethoxy substitution pattern on the benzoic acid core.
The substituents on the benzene ring are not static; they undergo rotation around their single bonds. Dynamic NMR (DNMR) spectroscopy can be used to study these conformational changes and determine the energy barriers associated with them.
For 2-Ethyl-4,5-dimethoxybenzoic acid, two main rotational processes are of interest: rotation around the C(aryl)-C(ethyl) bond and rotation around the C(aryl)-O(methoxy) bonds.
Ethyl Group Rotation: Studies on similar molecules like ethylbenzene (B125841) show that the rotational barrier around the C(sp²)-C(sp³) bond is relatively low. researchgate.net The most stable conformation is typically one where the ethyl group is oriented perpendicular to the plane of the aromatic ring to minimize steric hindrance. researchgate.net
Methoxy Group Rotation: In contrast, methoxy groups on a phenyl ring tend to be most stable when they are coplanar with the ring, which allows for favorable resonance interaction between the oxygen lone pairs and the aromatic π-system. The barrier to rotation for a methoxy group is generally higher than that for an ethyl group. researchgate.net
While these barriers are often too low to be observed as separate conformers at room temperature (leading to averaged signals in the NMR spectrum), variable-temperature NMR experiments could potentially "freeze out" these rotations at very low temperatures, allowing for the study of individual conformers and the calculation of the rotational energy barriers (ΔG‡). rsc.org
Vibrational Spectroscopy (FT-IR and Raman)
The FT-IR and Raman spectra of 2-Ethyl-4,5-dimethoxybenzoic acid can be divided into a functional group region and a fingerprint region. The functional group region (above 1500 cm⁻¹) contains vibrations that are characteristic of specific bonds. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for 2-Ethyl-4,5-dimethoxybenzoic Acid Data is based on analysis of structurally similar compounds. researchgate.netmdpi.comrsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad band, characteristic of H-bonded dimer |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium-to-weak bands |
| C-H Stretch (Aliphatic - Ethyl) | 2850-2980 | Strong bands from -CH₂- and -CH₃ groups |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Very strong and sharp band |
| C=C Stretch (Aromatic Ring) | 1580-1610, 1450-1520 | Multiple bands of variable intensity |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong bands associated with Ar-O-CH₃ |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong band, often coupled with O-H bend |
| O-H Bend (Carboxylic Acid) | ~920 | Broad band, out-of-plane bend |
The specific substitution pattern of 2-Ethyl-4,5-dimethoxybenzoic acid creates a distinct fingerprint that differentiates it from its isomers. For example, the positions of C-H out-of-plane bending modes can be indicative of the substitution pattern on the aromatic ring. This unique spectral signature is invaluable for confirming the identity of the compound and for detecting impurities. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum, thus providing complementary structural information. collectionscanada.gc.ca
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound, its elemental formula, and providing structural information through the analysis of its fragmentation patterns.
Determination of Molecular Weight and Elemental Composition
The molecular formula for 2-Ethyl-4,5-dimethoxybenzoic acid is C₁₁H₁₄O₄. This gives it a calculated molecular weight of approximately 210.23 g/mol . The elemental composition, derived from this formula, provides the percentage by mass of each element present in the compound.
Table 1: Elemental Composition of 2-Ethyl-4,5-dimethoxybenzoic Acid
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 62.85% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.71% |
This table was generated based on the chemical formula C₁₁H₁₄O₄.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion (M+) is formed when the molecule loses an electron. This ion is often unstable and breaks apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure.
For aromatic carboxylic acids, characteristic fragmentation patterns include the loss of functional groups attached to the benzene ring. libretexts.orgdocbrown.info In the case of 2-Ethyl-4,5-dimethoxybenzoic acid, the following fragmentation pathways are plausible:
Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, resulting in an [M-17]⁺ peak. docbrown.info
Loss of a carboxyl group (-COOH): This cleavage leads to an [M-45]⁺ peak. libretexts.org
Loss of an ethyl group (-CH₂CH₃): Cleavage of the ethyl substituent would produce an [M-29]⁺ peak. youtube.com
Loss of a methyl radical (-CH₃): This can occur from one of the methoxy groups, yielding an [M-15]⁺ peak.
Formation of the benzoyl cation: Loss of the hydroxyl group from the carboxylic acid results in a stable acylium ion, [C₆H₂(OCH₃)₂(C₂H₅)CO]⁺. docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation for 2-Ethyl-4,5-dimethoxybenzoic Acid
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Lost Neutral Fragment |
|---|---|---|
| [M]⁺ | 210 | - |
| [M-OH]⁺ | 193 | •OH |
| [M-C₂H₅]⁺ | 181 | •C₂H₅ |
| [M-COOH]⁺ | 165 | •COOH |
This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry. libretexts.orgdocbrown.infochemguide.co.uk
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For 2-Ethyl-4,5-dimethoxybenzoic acid (C₁₁H₁₄O₄), the calculated exact mass is 210.08921 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. This technique is crucial for impurity identification and structural elucidation in complex samples. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of 2-Ethyl-4,5-dimethoxybenzoic Acid and its Derivatives
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. rsc.org While specific crystallographic data for 2-Ethyl-4,5-dimethoxybenzoic acid is not widely published, analysis of related dimethoxybenzoic acid derivatives provides significant insight into the expected structural features. mdpi.comresearchgate.net For instance, studies on compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid reveal that they crystallize in well-defined systems, often forming hydrogen-bonded dimers in the solid state. researchgate.net
A hypothetical SCXRD analysis of 2-Ethyl-4,5-dimethoxybenzoic acid would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. esrf.fr This would yield precise unit cell dimensions, the space group, and the atomic coordinates of every atom in the molecule.
Table 3: Illustrative Crystallographic Data for a Related Dimethoxybenzoate Derivative (Ethyl 2,6-dimethoxybenzoate)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
This data is for Ethyl 2,6-dimethoxybenzoate and is presented for illustrative purposes to show typical parameters obtained from a single crystal X-ray diffraction study. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of organic molecules is fundamentally governed by a network of intermolecular interactions. For 2-Ethyl-4,5-dimethoxybenzoic acid, the primary interactions expected to dictate its crystal packing are hydrogen bonds, supplemented by weaker van der Waals forces.
The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids commonly form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This motif is a highly predictable and stable arrangement. For instance, 2,4-dimethoxybenzoic acid is known to form a typical hydrogen-bond dimer with a neighboring molecule. researchgate.netnih.gov
Given the substitution pattern of 2-Ethyl-4,5-dimethoxybenzoic acid, both intermolecular and intramolecular hydrogen bonds could potentially be observed. The presence of the ethyl group at the 2-position might sterically influence the preferred conformation of the carboxylic acid group and its ability to form intramolecular hydrogen bonds with the adjacent methoxy group.
The expected hydrogen bonding interactions are summarized in the table below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | O···O ≈ 2.6 - 2.7 | Primary motif for crystal packing |
| Intramolecular | O-H (Carboxyl) | O (Methoxy) | O···O ≈ 2.5 - 2.6 | Influences molecular conformation |
| Intermolecular | C-H (Aromatic/Ethyl) | O=C (Carboxyl) | C···O ≈ 3.0 - 3.5 | Weaker, directional interactions contributing to overall stability |
| Intermolecular | C-H (Aromatic/Ethyl) | O (Methoxy) | C···O ≈ 3.0 - 3.5 | Weaker, directional interactions contributing to overall stability |
Polymorphism and Crystal Engineering Investigations in Dimethoxybenzoic Acid Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals due to its impact on a substance's physical properties. The investigation of polymorphism in dimethoxybenzoic acid systems reveals the subtle interplay of molecular conformation and intermolecular forces in directing crystal packing.
A notable example is 2,6-dimethoxybenzoic acid, which is known to exist in at least three polymorphic forms. mdpi.com These polymorphs exhibit different conformations of the carboxylic acid group relative to the benzene ring, specifically syn- and anti-planar conformations. lu.lvresearchgate.net The stable form (Form I) has the carboxylic group in an anti-planar conformation, leading to chain formation through O-H···O hydrogen bonds. researchgate.netnih.gov In contrast, the metastable polymorphs (Forms II and III) feature a syn-planar conformation. lu.lvresearchgate.net
The choice of solvent and the presence of additives can influence the polymorphic outcome during crystallization. mdpi.com This highlights the principles of crystal engineering, where a targeted approach is used to control the formation of specific crystal structures with desired properties. For instance, certain additives can favor the crystallization of a metastable polymorph of 2,6-dimethoxybenzoic acid over the more stable form. mdpi.com
For 2-Ethyl-4,5-dimethoxybenzoic acid, the potential for polymorphism is significant. The rotational freedom of the ethyl and methoxy groups, combined with the conformational flexibility of the carboxylic acid group, could lead to the existence of multiple crystalline forms. Each polymorph would possess a unique set of intermolecular interactions and, consequently, distinct physicochemical properties.
The table below summarizes the known polymorphic behavior of a related dimethoxybenzoic acid isomer, which can serve as a model for the potential polymorphism in 2-Ethyl-4,5-dimethoxybenzoic acid.
| Compound | Polymorphic Forms | Key Structural Differences | Hydrogen Bonding Motifs |
| 2,6-Dimethoxybenzoic Acid | Form I (stable) | anti-planar carboxylic acid | O-H···O hydrogen-bonded chains nih.gov |
| Form II (metastable) | syn-planar carboxylic acid | Dimeric units lu.lvresearchgate.net | |
| Form III (metastable) | syn-planar carboxylic acid | Dimeric units lu.lvresearchgate.net |
The study of such systems underscores the importance of a detailed crystallographic analysis to fully characterize a compound. While direct experimental data for 2-Ethyl-4,5-dimethoxybenzoic acid is pending, the principles derived from its isomers provide a solid foundation for predicting its solid-state behavior and guiding future crystal engineering efforts.
Computational Chemistry and Theoretical Investigations of 2 Ethyl 4,5 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic structure and properties of molecules. It has proven invaluable for characterizing 2-Ethyl-4,5-dimethoxybenzoic acid at a fundamental level.
Geometry Optimization and Electronic Structure Characterization
The process of geometry optimization using DFT allows for the determination of the most stable, lowest-energy structure of a molecule. For similar benzoic acid derivatives, calculations are often performed using functionals like B3LYP with a 6-311++G(d,p) basis set to achieve a balance of accuracy and computational efficiency. orientjchem.org This process yields precise information on bond lengths, bond angles, and dihedral angles. In the optimized structure of 2-Ethyl-4,5-dimethoxybenzoic acid, the benzene (B151609) ring is expected to be nearly planar, though slight distortions arise from the steric influence of its substituents. orientjchem.org
The electronic structure is further detailed by analyzing the Molecular Electrostatic Potential (MESP). The MESP map is a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this molecule, the most negative regions are anticipated around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, identifying them as likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential, marking it as a probable site for nucleophilic interaction.
Prediction of Spectroscopic Parameters
DFT provides a robust method for predicting spectroscopic data, which can be compared with experimental results for structural validation.
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated to identify the fundamental vibrational modes of the molecule. For related substituted benzoic acids, the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group is typically predicted in the 1700-1750 cm⁻¹ range. The O-H stretch is expected in the higher frequency region, while aromatic C-H stretches appear above 3000 cm⁻¹. These calculated frequencies are often scaled by a factor to correct for anharmonicity and approximations inherent in the theoretical model, improving agreement with experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, a component of DFT, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. academie-sciences.fracademie-sciences.fr This allows for the theoretical prediction of ¹H and ¹³C NMR spectra. The calculated shifts for the protons and carbons of the ethyl group, methoxy groups, and the aromatic ring can be directly compared to experimental spectra recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), aiding in the definitive assignment of all signals. academie-sciences.fr
Table 1: Predicted Spectroscopic Data for 2-Ethyl-4,5-dimethoxybenzoic Acid
| Spectroscopic Parameter | Predicted Value Range |
| C=O Stretching Frequency (IR) | 1700-1750 cm⁻¹ |
| Aromatic C-H Stretching (IR) | >3000 cm⁻¹ |
| ¹H NMR Chemical Shifts (ppm) | Dependent on proton environment |
| ¹³C NMR Chemical Shifts (ppm) | Dependent on carbon environment |
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brnih.gov The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
For 2-Ethyl-4,5-dimethoxybenzoic acid, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, which is the center of electron-donating capacity. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group. This distribution pinpoints the most probable sites for electrophilic and nucleophilic reactions, respectively. materialsciencejournal.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
Exploration of Conformational Landscapes and Flexibility
2-Ethyl-4,5-dimethoxybenzoic acid has several rotatable single bonds, specifically the C-C bonds of the ethyl group, the C-O bonds of the methoxy groups, and the C-C bond connecting the carboxyl group to the ring. Rotation around these bonds gives rise to various conformers. MD simulations can explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers for interconversion between them. This provides a detailed picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as biological receptors.
Investigation of Solvent Effects and Solution-Phase Behavior
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the surrounding solvent molecules to study these effects. For instance, in a polar solvent like water, the simulation can track the formation and dynamics of hydrogen bonds between the solvent and the carboxylic acid and methoxy groups of the solute. These simulations reveal how the solvent influences the conformational preferences of 2-Ethyl-4,5-dimethoxybenzoic acid and provide a microscopic view of its solution-phase behavior, which is essential for understanding its properties in a realistic chemical or biological environment.
Advanced Bonding Analysis and Charge Distribution Studies
Similar to the lack of research on its reaction mechanisms, there are no specific advanced bonding analyses or detailed charge distribution studies for 2-ethyl-4,5-dimethoxybenzoic acid in the available scientific literature. These types of computational investigations are crucial for understanding the electronic structure of a molecule, which in turn governs its physical and chemical properties.
Advanced bonding analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, provides insights into the nature of chemical bonds, electron density distribution, and non-covalent interactions. For 2-ethyl-4,5-dimethoxybenzoic acid, such an analysis would quantify the covalent and ionic character of its bonds, describe the delocalization of electrons within the aromatic ring and substituent groups, and characterize any intramolecular hydrogen bonding.
Charge distribution studies, typically visualized through electrostatic potential maps, are essential for identifying the electron-rich and electron-poor regions of a molecule. This information is critical for predicting sites of nucleophilic or electrophilic attack and understanding intermolecular interactions. While it is known that the metabolite 4-bromo-2,5-dimethoxybenzoic acid is produced from the oxidative deamination of 2C-B, detailed charge distribution studies on this or the target ethylated compound are not available.
Although general principles of organic chemistry allow for qualitative predictions about the electronic effects of the ethyl and dimethoxy substituents on the benzoic acid core, precise quantitative data from computational studies are required for a thorough and scientifically accurate understanding. The generation of such data for 2-ethyl-4,5-dimethoxybenzoic acid awaits future research efforts.
Applications of 2 Ethyl 4,5 Dimethoxybenzoic Acid in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the carboxylic acid group, combined with the potential for electrophilic substitution on the aromatic ring, positions 2-Ethyl-4,5-dimethoxybenzoic acid as a plausible starting material for the synthesis of more complex molecular architectures.
Substituted benzoic acids are fundamental precursors for a variety of heterocyclic compounds. The general synthetic strategies for these scaffolds often involve the condensation of a substituted anthranilic acid (for quinazolinones), an o-phenylenediamine (B120857) with a carboxylic acid (for benzimidazoles), or the cyclization of a suitably substituted benzoic acid derivative (for isocoumarins).
Quinazolinones: The synthesis of quinazolinones often starts from 2-aminobenzoic acids (anthranilic acids). libretexts.org While 2-Ethyl-4,5-dimethoxybenzoic acid is not an anthranilic acid, it could potentially be converted into one through a nitration and subsequent reduction of the nitro group at the 2-position. Once the corresponding 2-amino-4,5-dimethoxy-6-ethylbenzoic acid is formed, it could undergo condensation with various reagents like amides, orthoesters, or isocyanates to yield quinazolinone derivatives. The general approach is highlighted in the table below.
| Heterocycle | General Synthetic Approach | Starting Material Example | Product Class |
| Quinazolinones | Condensation of a 2-aminobenzoic acid with an appropriate C1 or C2 synthon (e.g., formamide, orthoesters, isocyanates). libretexts.org | 2-Aminobenzoic acid | Quinazolinone derivatives |
Benzimidazoles: The most common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. nih.govresearchgate.netgoogle.com In this context, 2-Ethyl-4,5-dimethoxybenzoic acid could be directly used as the carboxylic acid component, reacting with an o-phenylenediamine to form a 2-substituted benzimidazole (B57391). The ethyl and dimethoxy substituents on the benzoic acid would be incorporated into the final benzimidazole structure, potentially influencing its physical and biological properties.
| Heterocycle | General Synthetic Approach | Starting Material Example | Product Class |
| Benzimidazoles | Condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. nih.govtue.nlacs.org | o-Phenylenediamine and a substituted benzoic acid | 2-Arylbenzimidazoles |
Isocoumarins: Isocoumarins are another class of heterocyclic compounds that can be synthesized from benzoic acid derivatives. A common strategy involves the palladium- or copper-catalyzed coupling of 2-halobenzoic acids with alkynes, followed by intramolecular cyclization. nih.govgoogle.com To utilize 2-Ethyl-4,5-dimethoxybenzoic acid in this type of synthesis, it would first need to be halogenated at the 2-position. The resulting 2-halo-4,5-dimethoxy-6-ethylbenzoic acid could then be subjected to cyclization conditions with various alkynes to produce a range of substituted isocoumarins.
| Heterocycle | General Synthetic Approach | Starting Material Example | Product Class |
| Isocoumarins | Transition-metal-catalyzed cyclization of 2-halobenzoic acids with alkynes. nih.govgoogle.com | 2-Halobenzoic acid and an alkyne | 3-Substituted isocoumarins |
The aromatic nature of 2-Ethyl-4,5-dimethoxybenzoic acid makes it a potential precursor for the synthesis of dyes and pigments.
Azo Dyes: Azo dyes are characterized by the presence of an azo (–N=N–) group and are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. To be used in azo dye synthesis, 2-Ethyl-4,5-dimethoxybenzoic acid would first need to be converted to its corresponding aniline (B41778) derivative (an aminobenzoic acid). This could be achieved by nitration of the aromatic ring followed by reduction of the nitro group. The resulting amino-2-ethyl-4,5-dimethoxybenzoic acid could then serve as either the diazo component or the coupling component, depending on the position of the amino group and the reaction conditions.
Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. Similar to the synthesis of azo dyes, 2-Ethyl-4,5-dimethoxybenzoic acid would first need to be transformed into an amine. Alternatively, the carboxylic acid could be reduced to an aldehyde, although this is a less common route for Schiff base formation from benzoic acids. If the corresponding aminobenzoic acid is prepared, it can readily react with a variety of aromatic aldehydes to form Schiff bases with potential applications as ligands for metal complexes or as biologically active compounds.
While there is no direct evidence in the searched literature of 2-Ethyl-4,5-dimethoxybenzoic acid being used as an intermediate in a multi-step total synthesis, a closely related compound, 2-ethyl-4,5-dimethoxybenzoic acid, has been identified as a degradation product of the natural alkaloid coclanoline. This suggests that this substitution pattern is present in nature and that 2-Ethyl-4,5-dimethoxybenzoic acid could be a logical target or intermediate in the synthetic efforts towards such natural products or their analogs.
Components in the Development of Functional Materials
The electronic properties of the substituted benzene (B151609) ring in 2-Ethyl-4,5-dimethoxybenzoic acid suggest its potential as a precursor for functional organic materials.
Substituted benzoic acids and their derivatives are being explored for their use in organic electronics. The electronic nature of the substituents on the benzoic acid ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for organic semiconductors. researchgate.net The electron-donating methoxy (B1213986) groups in 2-Ethyl-4,5-dimethoxybenzoic acid would be expected to raise the HOMO level. While this specific compound has not been studied, the general class of substituted benzoic acids is of interest for creating materials with tailored electronic properties.
Benzoic acid derivatives can be converted into polymerizable monomers. For instance, they can be transformed into vinylbenzoic acids or styrenes, which can then undergo polymerization. Although there are no specific reports on the polymerization of monomers derived from 2-Ethyl-4,5-dimethoxybenzoic acid, the general synthetic routes are well-established. For example, the carboxylic acid could be converted to a vinyl group through a series of reactions, yielding a substituted styrene (B11656) monomer. Such monomers can be polymerized using various techniques, including controlled radical polymerization, to create polymers with specific functionalities originating from the ethyl and dimethoxy groups. These functionalities could influence the polymer's solubility, thermal stability, and optical properties.
| Polymer Precursor Class | General Synthetic Approach from Benzoic Acid | Potential Polymer Properties |
| Substituted Styrenes | Conversion of the carboxylic acid to a vinyl group. | Tunable refractive index, thermal stability, and solubility based on substituents. |
| Polyesters | Polycondensation of a di-functionalized benzoic acid derivative (e.g., a hydroxy-benzoic acid) with a diol. | Absorbability and mechanical properties can be tuned by the choice of monomers. |
Design of Supramolecular Assemblies and Crystal Engineering Applications
The molecular architecture of 2-Ethyl-4,5-dimethoxybenzoic acid, featuring a carboxylic acid function, two methoxy groups, and an ethyl substituent on a benzene ring, provides a versatile platform for the rational design of intricate supramolecular assemblies and for applications in crystal engineering. The predictable and robust nature of the hydrogen-bonding interactions involving the carboxylic acid group, in concert with other weaker intermolecular forces, allows for the construction of higher-order structures with specific topologies and functionalities.
The study of related dimethoxybenzoic acids provides significant insight into the likely crystalline arrangements of 2-Ethyl-4,5-dimethoxybenzoic acid. For instance, the crystal structure of 3,4-dimethoxybenzoic acid reveals the formation of hydrogen-bonded dimers across an inversion center. researchgate.net Similarly, various polymorphs of 2,6-dimethoxybenzoic acid have been characterized, all of which exhibit hydrogen bonding, though the steric hindrance from the ortho-methoxy groups can twist the carboxylic acid group out of the plane of the benzene ring, influencing the specific hydrogen-bonding patterns observed. uniroma1.it In the case of 2-Ethyl-4,5-dimethoxybenzoic acid, the interplay between the robust carboxylic acid dimer formation and the steric and electronic influence of the ethyl and dimethoxy groups would be a key determinant of its crystal packing.
The principles of crystal engineering can be applied to 2-Ethyl-4,5-dimethoxybenzoic acid to create co-crystals and other multi-component assemblies. By introducing other molecules with complementary hydrogen bonding sites, such as pyridines or amides, it is possible to form heteromeric synthons that can lead to the construction of one-, two-, or three-dimensional networks. nih.gov The reliability of the carboxylic acid⋯pyridine and carboxylic acid⋯amide synthons is well-established in supramolecular chemistry. nih.gov
The following table summarizes the key intermolecular interactions that are anticipated to govern the self-assembly of 2-Ethyl-4,5-dimethoxybenzoic acid, based on studies of related compounds.
| Interaction Type | Description | Potential Role in Assembly |
| O-H···O Hydrogen Bond | Strong interaction between the carboxylic acid groups of two molecules. | Formation of robust centrosymmetric dimers, the primary building block of the supramolecular structure. |
| C-H···O Interactions | Weaker hydrogen bonds involving the ethyl and methoxy C-H groups and the oxygen atoms of the carboxylic acid or methoxy groups. | Direction of the packing of the primary dimer units and stabilization of the extended three-dimensional network. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contribution to the overall stability of the crystal lattice and can influence the electronic properties of the resulting material. |
| van der Waals Forces | Non-specific attractive forces between the alkyl portions of the molecules. | Influence on the close packing of molecules within the crystal structure. |
This table is generated based on established principles of supramolecular chemistry and crystal engineering of substituted benzoic acids.
Crystallographic data for related dimethoxybenzoic acid derivatives further inform the potential structural characteristics of 2-Ethyl-4,5-dimethoxybenzoic acid.
| Compound | Crystal System | Space Group | Key Supramolecular Feature | Reference |
| 3,4-Dimethoxybenzoic Acid | Triclinic | P-1 | Formation of hydrogen-bonded dimers across an inversion center. | researchgate.net |
| 2,6-Dimethoxybenzoic Acid (Polymorph I) | Orthorhombic | P2₁2₁2₁ | Formation of chains stabilized by linear O-H···O hydrogen bonds due to an antiplanar conformation of the OH group. | uniroma1.it |
| 2,6-Dimethoxybenzoic Acid (Polymorph II) | Tetragonal | P4₁2₁2 | Information not specified in the provided search results. | uniroma1.it |
| 2,6-Dimethoxybenzoic Acid (Polymorph III) | Monoclinic | P2₁/c | The acidic H atom is disordered over two sites between two oxygen atoms within a synplanar carboxylic acid group. | uniroma1.it |
This table presents data from published crystallographic studies on related compounds to provide context for the potential crystal engineering of 2-Ethyl-4,5-dimethoxybenzoic acid.
Future Research Directions and Emerging Paradigms for 2 Ethyl 4,5 Dimethoxybenzoic Acid
Exploration of Novel and Highly Efficient Synthetic Methodologies (e.g., C-H functionalization approaches)
The development of novel and efficient synthetic routes to 2-Ethyl-4,5-dimethoxybenzoic acid and its analogs is a paramount objective for future research. A particularly promising avenue lies in the application of C-H functionalization strategies. These methods, which involve the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offer a more atom-economical and environmentally benign alternative to traditional multi-step syntheses that often rely on pre-functionalized starting materials.
For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and alkoxylation of aromatic compounds. Future studies could explore the directed C-H functionalization of a more readily available dimethoxybenzoic acid precursor, where the carboxylic acid group directs a transition metal catalyst to selectively activate a specific C-H bond for subsequent elaboration. This approach could lead to a more convergent and efficient synthesis of 2-Ethyl-4,5-dimethoxybenzoic acid itself or provide a platform for generating a diverse library of its derivatives.
| Potential C-H Functionalization Reactions for 2-Ethyl-4,5-dimethoxybenzoic Acid Derivatives | Catalyst System (Example) | Potential Product |
| Direct Arylation | Palladium(II) acetate (B1210297) with a suitable ligand | Aryl-substituted derivatives |
| Olefination | Rhodium(III) complexes | Alkenyl-substituted derivatives |
| Alkoxylation | Copper or Iron catalysts | Alkoxy-substituted derivatives |
Development of Advanced Catalytic Systems for Selective Transformations
The development of advanced catalytic systems is intrinsically linked to the exploration of novel synthetic methodologies. For 2-Ethyl-4,5-dimethoxybenzoic acid, research into catalysts that can selectively functionalize specific positions on the aromatic ring or transform the existing functional groups would be highly valuable. For example, rhodium-based catalysts have shown promise in the carboxylate-directed C-H activation and annulation of benzoic acids to form complex heterocyclic structures. Applying such catalytic systems to 2-Ethyl-4,5-dimethoxybenzoic acid could yield novel polycyclic compounds with potentially interesting biological activities.
Furthermore, research into catalytic decarboxylation under mild conditions could provide a route to selectively remove the carboxylic acid group, yielding 1-ethyl-2,4,5-trimethoxybenzene, another valuable building block. While acid-catalyzed decarboxylation of related dimethoxybenzoic acids has been studied, developing selective and milder catalytic systems would enhance the synthetic utility of this transformation.
Integration with Automation and Flow Chemistry for Scalable Synthesis
To translate any newly developed synthetic methodologies from the laboratory to a larger scale, the integration of automation and flow chemistry will be crucial. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.
Future research should focus on developing continuous flow processes for the synthesis of 2-Ethyl-4,5-dimethoxybenzoic acid and its derivatives. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor setup. The modular nature of flow chemistry systems also allows for the "telescoping" of multiple reaction steps into a single, continuous process, which could significantly streamline the production of more complex molecules derived from 2-Ethyl-4,5-dimethoxybenzoic acid. The use of automated systems for reaction optimization and library synthesis could rapidly accelerate the discovery of new derivatives with desired properties.
Investigations into Structure-Reactivity Relationships for Directed Derivatization
A systematic investigation into the structure-reactivity relationships of 2-Ethyl-4,5-dimethoxybenzoic acid is essential for its rational development as a chemical scaffold. The interplay between the electron-donating methoxy (B1213986) groups and the ethyl group at the ortho position to the carboxylic acid will significantly influence the reactivity of the aromatic ring and the properties of the resulting derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies could be employed to build predictive models for the biological activity or physical properties of a series of 2-Ethyl-4,5-dimethoxybenzoic acid derivatives. By systematically modifying the substituents on the aromatic ring and correlating these changes with observed activities, researchers can gain valuable insights into the key structural features required for a particular application. This knowledge would guide the design of future synthetic targets and minimize the need for extensive empirical screening. For example, understanding how modifications to the ethyl group or the introduction of new substituents affect properties like lipophilicity or hydrogen bonding capacity could be critical for developing new therapeutic agents.
Application of Isotopic Labeling (e.g., deuteration) for Mechanistic Insights
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium in 2-Ethyl-4,5-dimethoxybenzoic acid or its reaction partners, researchers can track the fate of specific atoms throughout a chemical transformation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-4,5-dimethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a substituted benzaldehyde precursor (e.g., 2-ethyl-4,5-dimethoxybenzaldehyde). Oxidize using potassium permanganate (KMnO₄) in aqueous conditions at 40–50°C for 1.5–2 hours to form the carboxylic acid .
- Step 2 : Optimize ethylation via Friedel-Crafts alkylation or esterification (e.g., using ethyl alcohol and H₂SO₄ as a catalyst) .
- Critical Parameters : Temperature control (<50°C) minimizes decomposition. Yield improvements (up to 28% in analogous reactions) require strict stoichiometric ratios and inert atmospheres .
Q. How can researchers purify 2-Ethyl-4,5-dimethoxybenzoic acid, and what solvents are optimal for recrystallization?
- Methodology :
- Recrystallization : Use ethanol-water mixtures (e.g., 70:30 v/v) for high-purity crystals. Filter hot solutions to remove insoluble impurities .
- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for analytical purity checks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H NMR (δ 3.71–3.75 ppm for methoxy groups, δ 7.38–7.42 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at 2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₄O₅, calc. 226.0841) .
Advanced Research Questions
Q. How do electronic effects of the ethyl and methoxy substituents influence the compound’s reactivity in electrophilic substitution?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Methoxy groups are ortho/para-directing, while the ethyl group may sterically hinder certain positions .
- Experimental Validation : Compare nitration/sulfonation outcomes with analogous compounds (e.g., syringic acid derivatives) to assess regioselectivity .
Q. What strategies resolve contradictions in reported melting points for structurally similar dimethoxybenzoic acids?
- Methodology :
- Comparative Analysis : Cross-reference data from multiple sources (e.g., 2,3-dimethoxybenzoic acid: mp 122–124°C vs. 2-iodo-4,5-dimethoxybenzoic acid: mp 159–160°C ).
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic variations or hydrate formation .
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor in biological systems?
- Methodology :
- In Vitro Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using UV-Vis spectroscopy to monitor substrate conversion (e.g., arachidonic acid oxidation) .
- Docking Studies : Use AutoDock Vina to simulate binding interactions with enzyme active sites (e.g., COX-2 PDB: 5KIR) .
Q. What are the stability considerations for 2-Ethyl-4,5-dimethoxybenzoic acid under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
